N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16609861
InChI: InChI=1S/C21H21N5O2/c1-11-10-17-19(23-13(3)24-21(17)27-11)22-12(2)14-4-8-16(9-5-14)20-25-18(26-28-20)15-6-7-15/h4-5,8-10,12,15H,6-7H2,1-3H3,(H,22,23,24)/t12-/m0/s1
SMILES:
Molecular Formula: C21H21N5O2
Molecular Weight: 375.4 g/mol

N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC16609861

Molecular Formula: C21H21N5O2

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C21H21N5O2
Molecular Weight 375.4 g/mol
IUPAC Name N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C21H21N5O2/c1-11-10-17-19(23-13(3)24-21(17)27-11)22-12(2)14-4-8-16(9-5-14)20-25-18(26-28-20)15-6-7-15/h4-5,8-10,12,15H,6-7H2,1-3H3,(H,22,23,24)/t12-/m0/s1
Standard InChI Key HKRGAACOQSQCIC-LBPRGKRZSA-N
Isomeric SMILES CC1=CC2=C(N=C(N=C2O1)C)N[C@@H](C)C3=CC=C(C=C3)C4=NC(=NO4)C5CC5
Canonical SMILES CC1=CC2=C(N=C(N=C2O1)C)NC(C)C3=CC=C(C=C3)C4=NC(=NO4)C5CC5

Introduction

N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine is a complex organic compound featuring a unique structural combination of a furo[2,3-d]pyrimidine core with a cyclopropyl-substituted oxadiazole moiety. This compound is of interest due to its potential biological activity and chemical reactivity, primarily attributed to the presence of the 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine typically involves multiple steps, requiring careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity. Common reagents used in similar syntheses include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Biological Activity and Potential Applications

The biological activity of this compound is primarily linked to the oxadiazole moiety, which is known to modulate enzyme activities and interact with receptors. Compounds containing this structure have shown potential in various therapeutic areas, although the exact mechanisms of action are still under investigation.

CompoundStructural FeaturesBiological Activity
N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amineFuro[2,3-d]pyrimidine core with cyclopropyl-substituted oxadiazolePotential therapeutic applications due to oxadiazole moiety
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amineCyclopropyl and oxadiazole moietyAntimicrobial
Cyclopropyl-[4-(3-chloro phenyl)-tetrahydronaphthalen]-amineTetrahydronaphthalene coreAntidepressant
4-(3-cyclopropylphenyl)-1H-pyrazolePyrazole ring structureAnti-inflammatory

Interaction Studies and Future Research Directions

Interaction studies of this compound focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary findings suggest that the oxadiazole ring enhances its interaction with proteins involved in disease pathways. Further studies using techniques like surface plasmon resonance or molecular docking simulations are necessary to elucidate these interactions comprehensively.

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